5-Methyl-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride
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Overview
Description
5-Methyl-3H-spiro[2-benzofuran-1,4’-piperidine]hydrochloride is a synthetic organic compound with the molecular formula C13H17NO·HCl It is characterized by a spirocyclic structure, which includes a benzofuran moiety fused to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3H-spiro[2-benzofuran-1,4’-piperidine]hydrochloride typically involves the following steps:
Formation of the Benzofuran Ring: The initial step involves the synthesis of the benzofuran ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Spirocyclization: The benzofuran intermediate is then subjected to spirocyclization with a piperidine derivative. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the formation of the spirocyclic structure.
Methylation: The final step involves the methylation of the spirocyclic compound. This can be accomplished using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) under basic conditions.
Industrial Production Methods
In an industrial setting, the production of 5-Methyl-3H-spiro[2-benzofuran-1,4’-piperidine]hydrochloride may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent concentration) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the benzofuran ring, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the piperidine ring using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the piperidine nitrogen. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Alkyl halides (e.g., CH3I) in the presence of a base like NaH.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-Methyl-3H-spiro[2-benzofuran-1,4’-piperidine]hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of novel organic compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features allow it to bind to specific proteins or enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, 5-Methyl-3H-spiro[2-benzofuran-1,4’-piperidine]hydrochloride is investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential therapeutic agent.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Methyl-3H-spiro[2-benzofuran-1,4’-piperidine]hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule.
Molecular Targets and Pathways
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, affecting signal transduction.
Ion Channels: Modulation of ion channel activity, influencing cellular excitability.
Comparison with Similar Compounds
Similar Compounds
3H-Spiro[isobenzofuran-1,4’-piperidine]hydrochloride: Similar spirocyclic structure but lacks the methyl group.
6’-Methyl-3H-spiro[2-benzofuran-1,3’-piperidine]hydrochloride: Similar structure with a different position of the methyl group.
Uniqueness
5-Methyl-3H-spiro[2-benzofuran-1,4’-piperidine]hydrochloride is unique due to the specific positioning of the methyl group, which can influence its chemical reactivity and biological activity. This distinct feature may result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
IUPAC Name |
6-methylspiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-10-2-3-12-11(8-10)9-15-13(12)4-6-14-7-5-13;/h2-3,8,14H,4-7,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEXNZWCMGSKAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3(CCNCC3)OC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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